molecular formula C16H24N2O4 B2568794 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034565-87-0

3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea

Cat. No.: B2568794
CAS No.: 2034565-87-0
M. Wt: 308.378
InChI Key: DCPLYOVUTJQTII-UHFFFAOYSA-N
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Description

3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions. The compound’s structure includes a methoxyphenyl group and an oxan-4-yl group, which contribute to its unique chemical properties.

Scientific Research Applications

3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent for protecting amine groups during synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the urea linkage can produce amines.

Mechanism of Action

The mechanism of action of 3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The urea linkage can form stable complexes with various enzymes or receptors, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea is unique due to its combination of a urea linkage and an oxan-4-yl group. This combination imparts stability and specific chemical properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-20-14-6-4-3-5-13(14)15(21-2)11-17-16(19)18-12-7-9-22-10-8-12/h3-6,12,15H,7-11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPLYOVUTJQTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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